molecular formula C23H21N3O4 B3328522 Tadalafil Impurity 19 CAS No. 477970-21-1

Tadalafil Impurity 19

Cat. No.: B3328522
CAS No.: 477970-21-1
M. Wt: 403.4 g/mol
InChI Key: UMVKZCLEGWYPLH-DYESRHJHSA-N
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Description

Significance of Impurity Research in Active Pharmaceutical Ingredient Development

The investigation of impurities in APIs is a critical quality attribute mandated by regulatory authorities worldwide. iajps.comresearchgate.net This research is paramount for several reasons:

Patient Safety: Impurities can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects. acgpubs.orgijpras.com A thorough understanding of impurity profiles is essential to mitigate these risks.

Drug Efficacy: The presence of impurities can sometimes interfere with the therapeutic action of the API.

Process Optimization: Identifying the source and mechanism of impurity formation allows for the refinement of synthetic routes and manufacturing processes to minimize their presence. iajps.com

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the reporting, identification, and qualification of impurities. ijpras.comnih.govuspnf.com

Classification of Pharmaceutical Impurities in Academic Contexts

In the context of pharmaceutical chemistry, impurities are generally categorized based on their origin. The International Council for Harmonisation (ICH) provides a widely accepted classification system. biomedres.usbiomedres.us

These are substances that arise during the manufacturing process of the API. They can include:

Starting Materials and Intermediates: Unreacted materials from the synthetic pathway.

By-products: Formed from side reactions during the synthesis.

Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed. acgpubs.org

For instance, studies on tadalafil (B1681874) synthesis have identified various process-related impurities, leading to the development of specific analytical methods for their control. acgpubs.orgtandfonline.com

These impurities result from the chemical breakdown of the API over time due to factors such as light, temperature, humidity, or interaction with excipients in the final drug product. asianpubs.orgresearchgate.netresearchgate.net Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.nettandfonline.com Research on tadalafil has identified degradation products under various stress conditions, contributing to a better understanding of its stability profile. asianpubs.orgresearchgate.nettandfonline.com

This is a broader category that encompasses both process-related impurities and degradation products that are structurally similar to the API. acgpubs.org Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) often list specified and unspecified related substances with their acceptance criteria. uspnf.comuspnf.comsynzeal.comgoogle.com For tadalafil, the EP and USP list several named impurities (e.g., Impurity A, B, C, D, E, F, G, H, I), but "Tadalafil Impurity 19" is not officially designated among them. uspnf.comsynzeal.comgoogle.comsynzeal.comcymitquimica.com

Historical Evolution of Impurity Control Methodologies in Pharmaceutical Chemistry

The approach to controlling pharmaceutical impurities has evolved significantly over the decades, driven by advances in analytical technology and a greater understanding of the safety implications of impurities.

Initially, simple wet chemistry methods were used. moravek.comamazonaws.com The advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), revolutionized impurity profiling by enabling the separation and quantification of impurities at very low levels. asianpubs.orgapacsci.comtandfonline.comjapsonline.com The development of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), has further enhanced the ability to identify and characterize unknown impurities with high sensitivity and specificity. biomedres.usnih.govemanresearch.org

Regulatory guidelines have also evolved in parallel. The introduction of the ICH guidelines in the 1990s provided a harmonized framework for impurity control, establishing thresholds for reporting, identification, and qualification of impurities. uspnf.comnih.gov These guidelines have been periodically updated to reflect scientific and technological advancements. hilarispublisher.comsciencepharma.com

Overview of Research Paradigms in Impurity Identification and Characterization

The modern paradigm for impurity research is a multi-step, systematic process:

Detection and Quantification: Sensitive analytical techniques, primarily HPLC, are used to detect and quantify impurities relative to the API. biomedres.usbiomedres.ustandfonline.com

Identification: For impurities exceeding the identification threshold, a variety of spectroscopic techniques are employed to elucidate their chemical structure. These include Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information. biomedres.usnih.gov

Synthesis and Confirmation: In many cases, the proposed structure of an impurity is confirmed by independent chemical synthesis. The synthesized reference standard is then compared to the impurity observed in the API. acgpubs.org

Control Strategy: Once identified, a control strategy is developed. This may involve modifying the synthetic process to reduce the formation of the impurity, implementing purification steps to remove it, or establishing an appropriate specification limit in the final API. iajps.com

Due to the conflicting and non-official nature of the designation "this compound," a detailed and scientifically accurate analysis of this specific compound is not possible at this time. The information provided by various commercial suppliers lacks the necessary validation from official pharmacopeial or regulatory bodies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6,17-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVKZCLEGWYPLH-DYESRHJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105172
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477970-21-1
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477970-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Pathways of Tadalafil Impurity 19 Formation

Elucidation of Synthetic Route-Dependent Impurity Generation

The synthesis of Tadalafil (B1681874) is a multi-step process where the impurity profile can be significantly influenced by the chosen synthetic scheme. acgpubs.org While Tadalafil Impurity 19 is not commonly cited as a major process-related impurity in key synthetic evaluations, its structure suggests potential pathways for its formation originating from starting materials, reagents, or intermediate by-products. acgpubs.orgsemanticscholar.org

Role of Starting Materials and Reagents in Impurity 19 Formation

The purity of reagents is paramount in controlling the impurity profile of the final API. In established Tadalafil syntheses, contaminants within key reagents are known to generate other impurities. For instance, the presence of acetyl chloride or dichloroacetylchloride in the chloroacetylchloride reagent can lead to the formation of Impurity D and Impurity F, respectively. acgpubs.org This occurs when the contaminant reacts with a key intermediate instead of the intended reagent. acgpubs.org Although not directly forming Impurity 19, this principle highlights the potential for unexpected side reactions based on reagent quality.

Table 1: Influence of Reagent Contaminants on Tadalafil Impurity Formation acgpubs.org
ReagentContaminantIntermediate ReactantResulting Impurity
ChloroacetylchlorideAcetyl chlorideCompound 7Impurity D
ChloroacetylchlorideDichloroacetylchlorideCompound 7Impurity F

Intermediate By-product Pathways Leading to this compound

The structure of this compound is that of a ring-opened carboxylic acid, which closely resembles a precursor to the final cyclized Tadalafil molecule. In the Daugan synthesis route, a key intermediate is chloroacetylated and then cyclized with methylamine (B109427) to form the final diketopiperazine ring of Tadalafil. researchgate.netgoogle.com It is plausible that incomplete cyclization during this final step could lead to the isolation of the uncyclized, ring-opened carboxylic acid, which corresponds to the structure of Impurity 19. This would represent an intermediate that failed to proceed to the final product.

Evaluation of Alternative Synthetic Schemes on Impurity 19 Profile

Different synthetic strategies for Tadalafil are known to produce distinct impurity profiles. acgpubs.org For example, one common route involves the coupling of a β-carboline acid intermediate (Compound 4) and is associated with impurities like unreacted starting material (Impurity A) and a dimer by-product (Impurity B). acgpubs.org An alternative, the Daugan route, proceeds through different intermediates and is associated with impurities D and F, which arise from the chloroacetylation step. acgpubs.org While Impurity 19 is not a specifically identified by-product in comparative studies of these routes, its potential formation as an uncyclized intermediate would be specific to routes that employ a final ring-closing step to form the piperazinedione structure. researchgate.net

Table 2: Comparison of Known Impurities from Two Tadalafil Synthetic Schemes acgpubs.org
Synthetic SchemeKey Step/IntermediateAssociated ImpuritiesImpurity Origin
Scheme 1Coupling of β-carboline acid (Compound 4)Impurity A, Impurity BUnreacted intermediate, Dimerization of intermediate
Scheme 2 (Daugan Route)Chloroacetylation of Intermediate 7Impurity D, Impurity FContaminants in chloroacetylchloride reagent

Degradation-Induced Formation of this compound

Tadalafil can be susceptible to degradation under various stress conditions, leading to the formation of degradation products. The structure of Impurity 19, a carboxylic acid resulting from the opening of the diketopiperazine ring, strongly points to hydrolysis as a primary degradation pathway. alentris.orgufmg.br

Acidic Degradation Mechanisms of Tadalafil Leading to Impurity 19

Forced degradation studies have demonstrated that Tadalafil is labile under acidic conditions. asianpubs.orgrjptonline.orgasianpubs.org Exposure to 1 N HCl at elevated temperatures (60-80°C) results in significant degradation of the parent drug. rjptonline.orgasianpubs.org The primary mechanism is the acid-catalyzed hydrolysis of one of the two amide bonds within the diketopiperazine ring of the Tadalafil molecule. This ring-opening reaction yields a molecule with a carboxylic acid functional group and a secondary amine, a structure that is consistent with this compound. One study identified a novel degradation product exclusively under acid stress, confirming the drug's susceptibility to this pathway. asianpubs.orgresearcher.life Another study reported the formation of one major and three minor degradation products in acidic medium. ufmg.br

Table 3: Summary of Tadalafil Acid Degradation Studies
ConditionDurationTemperatureObserved DegradationSource
1 N HCl10 hours60°C12.78% degradation, with 9.72% forming a single product asianpubs.org
1 N HCl4 hours80°CFormation of multiple degradation products rjptonline.org
1 M HCl24 hours50°CFormation of one major and three minor degradation products ufmg.br

Basic Degradation Mechanisms of Tadalafil Leading to Impurity 19

The stability of Tadalafil under basic conditions has yielded conflicting results, suggesting that the reaction is highly dependent on the specific conditions employed. One study reported that Tadalafil was stable when refluxed in 1 N NaOH at 60°C for 10 hours. asianpubs.org However, other research has shown that the drug is susceptible to degradation in alkaline environments, such as 0.1 N NaOH at 80°C or 0.01 M NaOH at room temperature. ufmg.brrjptonline.org In cases where degradation occurs, the mechanism is a base-catalyzed hydrolysis (saponification) of the amide bond in the diketopiperazine ring. This process would also result in the formation of the ring-opened carboxylic acid, this compound. ufmg.br

Oxidative Degradation Pathways Resulting in this compound

Forced degradation studies are essential for identifying potential degradation products of a drug substance. However, research into the oxidative degradation of tadalafil has yielded varied results, and none have explicitly identified this compound as a resulting degradant.

While these studies provide insight into the general stability of tadalafil, the specific mechanistic pathway for the formation of this compound via oxidation has not been elucidated in the available literature.

Photolytic Degradation Processes and this compound Formation

The stability of a drug under light exposure is a critical parameter. Most forced degradation studies indicate that tadalafil is stable against photolytic stress researchgate.netasianpubs.org. One study exposed tadalafil to both short (254 nm) and long (366 nm) wave UV light for 48 hours and observed no significant degradation asianpubs.org.

However, more specific research on the phototransformation of tadalafil in aqueous solutions found that irradiation at wavelengths greater than 290 nm can lead to the formation of a 6-epimer and water adducts researchgate.net. The proposed mechanism involves the cleavage of the C6–N5 bond. Notably, this study did not report the formation of this compound, suggesting that direct photolytic degradation is not a primary pathway for its generation researchgate.net.

Thermal Stress-Induced Generation of this compound

Consistent with its stability in other conditions, tadalafil has been shown to be robust against thermal stress. Multiple studies subjecting the drug to dry heat have found it to be stable, with no significant degradation products forming researchgate.netasianpubs.org. This stability suggests that the thermal stress-induced generation of this compound is unlikely under normal manufacturing and storage conditions.

Table 1: Summary of Tadalafil Forced Degradation Studies ```html

Stress ConditionParametersObserved OutcomeReference
Oxidative3% H₂O₂ for 48 hoursNo degradation products found daicelpharmastandards.com
OxidativeH₂O₂ 3% v/v for 24 hoursDegradation observed acgpubs.org
PhotolyticUV light at 254 nm and 366 nm for 48 hoursNo physical change or degradation observed daicelpharmastandards.com
PhotolyticIrradiation at λ > 290 nm in aqueous solutionFormation of 6-epimer and water adducts
ThermalDry heatStable, no degradation[4, 5]

Influence of Manufacturing Process Parameters on Impurity 19 Profile

Given that degradation pathways do not appear to be the primary source of this compound, its formation is more likely linked to the synthesis process itself. Process-related impurities can originate from starting materials, intermediates, reagents, or side reactions. acgpubs.org

Impact of Reaction Conditions (Temperature, pH, Solvent Systems)

The conditions under which a chemical synthesis is performed—including temperature, pH, and the solvents used—can significantly influence the impurity profile of the final active pharmaceutical ingredient (API). acgpubs.org For tadalafil, several process-related impurities have been identified, and their formation is directly tied to the synthetic route and reaction conditions.

For example, studies on tadalafil's synthesis have identified impurities arising from contaminants in the starting materials. Impurity D, for instance, can form if the chloroacetyl chloride reagent is contaminated with acetyl chloride. acgpubs.org Similarly, Impurity F can be generated if dichloroacetyl chloride is present. acgpubs.org These examples underscore how the purity of reagents and the control of side reactions are critical. While the specific impact of temperature, pH, and solvent systems on the formation of this compound is not detailed in the literature, it is understood that optimizing these parameters is essential to minimize the formation of all process-related impurities.

Table 2: Examples of Process-Related Impurities in Tadalafil Synthesis

Effects of Purification and Isolation Procedures on Impurity 19 Levels

The final control point for any impurity is the purification and isolation procedure. These steps are designed to remove any process-related impurities and degradation products to ensure the final API meets the stringent purity requirements set by regulatory bodies like the ICH. acgpubs.org

Techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) are employed to isolate and purify both the desired compound and its impurities. asianpubs.org The efficiency of these procedures directly impacts the level of this compound in the final product. By developing robust and validated purification methods, manufacturers can effectively reduce impurity levels to within acceptable limits, ensuring the quality and safety of the drug substance. daicelpharmastandards.com The choice of solvents, temperature, and stationary phase during chromatography are critical parameters that must be optimized to achieve the desired separation and purity.

Table of Compounds

Compound Name
Tadalafil
This compound
Hydrogen peroxide
Acetyl chloride
Chloroacetyl chloride
Dichloroacetyl chloride

Advanced Analytical Methodologies for the Detection and Quantification of Tadalafil Impurity 19

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are fundamental in pharmaceutical quality control for separating and quantifying impurities. For Tadalafil (B1681874) and its related substances, liquid chromatography is the predominant methodology, ensuring the purity and safety of the API.

High-Performance Liquid Chromatography (HPLC) Method Development for Tadalafil Impurity 19

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Tadalafil and its impurities. The development of a robust, stability-indicating HPLC method is essential to resolve Impurity 19 from the main API peak and other related substances. Method development involves a systematic optimization of the stationary phase, mobile phase, and detection wavelength to achieve the desired sensitivity, specificity, and resolution.

The choice of stationary phase is critical for achieving effective separation of Tadalafil from its impurities. Reversed-phase columns are the most commonly employed for this purpose.

C18 Columns : Columns with an octadecylsilane (B103800) (C18) stationary phase are widely used in methods developed for Tadalafil. Brands such as Inertsil C18 (150 mm x 4.6 mm, 5 µm) and Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm) have been successfully used to achieve separation. nih.gov An Agilent Zorbax poroshell 120EC-C18 (100×4.6 mm, 2.7 µ) has also been reported for the rapid determination of Tadalafil. ijpar.com

Phenyl Columns : In some applications, a phenyl bonded silica (B1680970) gel column can offer alternative selectivity, which may be advantageous for resolving specific impurities. One patented method highlights the use of an Agilent Zorbox SB-phenyl column (250mm × 4.6mm, 5 µm), noting that it effectively improves the retention time of components and allows for good separation of impurities introduced during the synthesis process. google.com

Table 1: Examples of Stationary Phases Used in Tadalafil Analysis

Column TypeDimensionsParticle SizeApplication Note
Inertsil C18150 mm x 4.6 mm5 µmStability-indicating assay of Tadalafil. academicjournals.org
Hypersil GOLD C18150 mm x 4.6 mm5 µmSimultaneous determination of Ambrisentan and Tadalafil. nih.gov
Agilent Zorbax 120EC-C18100 mm x 4.6 mm2.7 µmEstimation of Tadalafil in bulk and dosage forms. ijpar.com
Agilent Zorbox SB-phenyl250 mm x 4.6 mm5 µmDetection of Tadalafil tablet related substances. google.com
Mobile Phase Composition and Gradient Elution Strategies for Impurity 19

The mobile phase composition, including the organic modifier, aqueous component, pH, and elution mode (isocratic or gradient), directly influences the retention and resolution of Tadalafil and its impurities.

Isocratic Elution : For simpler separations or routine quality control, an isocratic mobile phase with a constant composition is often used. Examples include a mixture of acetonitrile (B52724) and water (40:60 v/v) or methanol (B129727), water, and acetonitrile (40:40:20 v/v). nih.govijpar.com A mobile phase of tetrahydrofuran, methanol, and phosphate (B84403) buffer (pH 6.5) has also been described. ekb.eg

Gradient Elution : To resolve a complex mixture of impurities with varying polarities, a gradient elution strategy is often necessary. This involves changing the concentration of the organic solvent over the course of the analysis. A common approach involves a gradient program with an aqueous phase containing a buffer or acid (e.g., 0.05% formic acid) and an organic phase like acetonitrile. nih.gov The gradient can be programmed to increase the percentage of the organic phase over time, ensuring that both early and late-eluting impurities are effectively separated. nih.gov

Aqueous Phase Modifiers : The pH and composition of the aqueous phase are crucial for controlling the ionization state of the analytes and achieving good peak shape. Buffers such as phosphate buffer and acid modifiers like trifluoroacetic acid or formic acid are frequently incorporated into the mobile phase. google.comacademicjournals.org

Table 2: Mobile Phase Conditions for Tadalafil Impurity Analysis

Organic PhaseAqueous PhaseElution Mode
AcetonitrileWaterIsocratic (40:60 v/v) ijpar.com
Methanol, AcetonitrileWaterIsocratic (40:20:40 v/v) nih.gov
Acetonitrile0.05% Formic Acid in WaterGradient nih.gov
AcetonitrileWater with Trifluoroacetic AcidIsocratic google.com
Detection Wavelength Optimization for this compound

The selection of an appropriate UV detection wavelength is vital for ensuring the sensitive detection of both the API and its impurities. Tadalafil has a UV maximum that allows for sensitive detection.

The most commonly reported wavelength for the analysis of Tadalafil and its related substances is approximately 284 nm or 285 nm. scielo.brusp.brajpaonline.com

Other wavelengths have also been utilized depending on the specific requirements of the analytical method. For instance, a wavelength of 260 nm has been used in a stability-indicating assay. academicjournals.org In methods analyzing multiple components, wavelengths such as 225 nm and 230 nm have been employed to achieve adequate sensitivity for all analytes. ekb.egnih.gov Optimization is performed by scanning the UV spectrum of Tadalafil and its impurities to find a wavelength that provides a suitable response for all compounds of interest.

Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to provide significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. This makes it a powerful tool for impurity profiling.

Methodology : UPLC methods for Tadalafil and its impurities typically employ columns such as the Acquity HSS T3 (1.8 µm, 2.1 mm × 150 mm) or Acquity BEH C18 (1.7 µm, 2.1 mm x 50 mm). researchgate.netasianpubs.org These methods often use gradient elution with mobile phases consisting of an ammonium (B1175870) acetate (B1210297) buffer or formic acid in water and an organic solvent like methanol or acetonitrile. researchgate.netasianpubs.org

Advantages : The short analysis time is a key advantage; a total run time of 10 minutes or less can be sufficient to separate the main compound from its known and unknown impurities. researchgate.net A validated UPLC-MS/MS method reported a total run time of just 1 minute per sample for the determination of tadalafil in human plasma. nih.gov This high throughput is beneficial in quality control environments.

Table 3: UPLC Method Parameters for Tadalafil Impurity Analysis

ColumnDimensionsMobile PhaseFlow RateRun Time
Acquity HSS T32.1 mm x 150 mm, 1.8 µmMethanol & 0.02M Ammonium Acetate Buffer (pH 4.0)0.35 mL/min10 min researchgate.net
Kinetex C182.1 mm x 50 mm, 1.7 µmAcetonitrile & 0.2% Triethylamine (pH 3.0)0.3 mL/minNot Specified ufmg.br
Shiseido C182.1 mm x 100 mm, 2.7 µmAcetonitrile & 2.0 mM Ammonium Acetate with 0.1% Formic Acid0.7 mL/min1 min nih.gov

Gas Chromatography (GC) Approaches for Volatile Tadalafil Impurities

Gas Chromatography (GC) is typically reserved for the analysis of volatile or semi-volatile substances. This compound, being a large, non-volatile molecule, is not amenable to direct analysis by GC. However, GC is a suitable and sensitive technique for the detection of potential volatile or genotoxic impurities that may be present in the Tadalafil API from the manufacturing process.

Application : A sensitive GC method has been developed and validated for the determination of volatile genotoxic impurities, such as chloroacetyl chloride and thionyl chloride, which are used in the manufacturing of Tadalafil. scielo.br

Methodology : Such methods typically use a capillary column, like an Agilent DB-1 (15 m length, 0.32 mm internal diameter), with a flame ionization detector (FID). scielo.br This approach is specific for these volatile compounds and would not be used for the analysis of non-volatile related substances like Impurity 19.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for this compound Screening

Thin-Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the screening of pharmaceutical compounds and their impurities. bohrium.comnih.gov These techniques are particularly useful for rapid, cost-effective, and parallel analysis of multiple samples, making them suitable for in-process controls and initial purity assessments. acclmp.comiipseries.org

HPTLC enhances the capabilities of traditional TLC by using plates with smaller, more uniform particles, which results in better resolution, higher sensitivity, and improved quantification accuracy. nih.goviipseries.org For the screening of this compound, a validated HPTLC method can effectively separate the impurity from the main Tadalafil compound and other related substances. The separation is typically achieved on silica gel 60 F254 plates. researchgate.netresearchgate.net

The selection of an appropriate mobile phase is crucial for achieving the desired separation. A common solvent system for Tadalafil and its related substances is a mixture of chloroform (B151607) and methanol, often in a 9:1 (v/v) ratio. researchgate.net In such a system, Tadalafil typically exhibits an Rf value of approximately 0.78. researchgate.net The Rf value for Impurity 19 would differ based on its polarity relative to Tadalafil, allowing for its distinct identification on the chromatogram. Detection is commonly performed under UV light, often at a wavelength of 285 nm, where Tadalafil shows strong absorbance. researchgate.net

The key advantages of using HPTLC for screening this compound include its ability to handle multiple samples simultaneously, minimal sample preparation requirements, and the low cost per analysis compared to more complex techniques like HPLC. acclmp.comiipseries.org

Table 1: Representative HPTLC Method Parameters for Tadalafil Analysis
ParameterConditionReference
Stationary PhaseSilica gel 60 F254 HPTLC plates researchgate.netresearchgate.net
Mobile PhaseChloroform: Methanol (9:1, v/v) researchgate.net
Tadalafil Rf Value~0.78 ± 0.008 researchgate.net
Detection Wavelength285 nm (Densitometric Scanning) researchgate.net
Linearity Range (for Tadalafil)100 – 800 ng/spot researchgate.net
LOD (for Tadalafil)28.11 ng/spot
LOQ (for Tadalafil)93.45 ng/spot

Spectroscopic and Hyphenated Techniques for this compound Characterization

While chromatographic techniques like HPTLC are excellent for screening and quantification, spectroscopic and hyphenated techniques are indispensable for the definitive structural characterization of impurities like this compound. Mass spectrometry, often coupled with a chromatographic separation method, is a cornerstone of impurity identification in the pharmaceutical industry.

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com This information is fundamental for identifying unknown compounds, such as impurities. For this compound, MS provides the molecular weight and, through fragmentation analysis, offers clues about its chemical structure. The identification of process-related impurities and degradation products of Tadalafil has been successfully achieved using MS-based methods. acgpubs.orgresearchgate.netasianpubs.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the structural elucidation of unknown compounds because it provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This level of precision allows for the unambiguous determination of the elemental composition of an ion. researchgate.netnih.govresearchgate.net

When analyzing this compound, HRMS can distinguish between different molecular formulas that might otherwise have the same nominal mass. For instance, an unknown impurity could be differentiated from other potential structures by comparing the experimentally measured accurate mass with theoretically calculated masses for all plausible elemental formulas. nih.gov This capability is invaluable for confirming the identity of a new impurity or for characterizing degradation products formed under stress conditions. asianpubs.org HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for this purpose. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. ijcap.in This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. ojp.gov

For the characterization of this compound, its MS/MS fragmentation pattern would be compared to that of the parent Tadalafil molecule. Tadalafil (precursor ion [M+H]⁺ at m/z 390.4) is known to produce a characteristic and stable product ion at m/z 268.3, corresponding to the loss of a portion of the piperazinedione ring. nih.govresearchgate.netnih.gov By analyzing the fragmentation of Impurity 19, scientists can deduce how its structure differs from Tadalafil. For example, a shift in the mass of a fragment ion can indicate a modification on a specific part of the molecule. This comparative analysis is crucial for identifying the location and nature of the structural change that constitutes the impurity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low-level impurities in pharmaceutical samples due to its exceptional sensitivity and selectivity. nih.gov The liquid chromatography system separates Impurity 19 from Tadalafil and other components in the sample mixture before it enters the mass spectrometer for detection. doaj.org

Numerous validated LC-MS/MS methods have been developed for Tadalafil analysis, which can be adapted for Impurity 19. nih.govubbcluj.ro These methods typically use reverse-phase C18 columns and a mobile phase consisting of an organic solvent like methanol or acetonitrile and an aqueous buffer such as ammonium formate (B1220265). nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, ensuring high specificity and accurate quantification. nih.govnih.govubbcluj.ro

Table 2: Typical LC-MS/MS Parameters for Tadalafil Analysis
ParameterConditionReference
Chromatographic ColumnSynergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) nih.gov
Mobile PhaseMethanol and 10 mM ammonium formate (90:10, v/v) nih.gov
Flow Rate0.9 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govubbcluj.ro
Monitored Transition (Tadalafil)m/z 390.3 → m/z 268.2 nih.gov
Monitored Transition (Internal Standard, Tadalafil-d3)m/z 393.1 → m/z 271.2 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. ste-mart.com While LC-MS is more common for a molecule like Tadalafil, GC-MS can also be employed, particularly for certain types of impurities. nih.govnih.gov

The application of GC-MS to Tadalafil and its impurities may require a derivatization step to increase their volatility and thermal stability. nih.gov For example, a process involving N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) has been used to derivatize Tadalafil before analysis. nih.gov The sample is first separated on a capillary column within the gas chromatograph before entering the mass spectrometer, where electron ionization (EI) generates a reproducible fragmentation pattern that can be compared against spectral libraries for identification. ste-mart.comnih.gov A fully validated GC-MS method can offer high sensitivity, with limits of detection reported in the low μg/L range for Tadalafil in biological matrices. nih.gov This makes it a viable, though less direct, method for the analysis of this compound, provided the impurity is amenable to derivatization and volatilization. researchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including pharmaceutical impurities like this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its atomic connectivity and stereochemistry. nih.govnih.gov

For the structural analysis of this compound, a suite of NMR experiments would be employed.

¹H NMR (Proton NMR): This experiment identifies the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide critical clues to the molecule's structure.

¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the impurity's structure.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, piecing the molecular fragments together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This particular 2D NMR experiment is crucial for determining the spatial proximity of atoms, which is essential for confirming the stereochemistry of the impurity. documentsdelivered.com This would be vital to ascertain if the impurity retains the (6R, 12aR) configuration of Tadalafil or if isomerization has occurred.

By comparing the NMR spectra of the impurity with that of the Tadalafil reference standard, analysts can pinpoint the exact location and nature of the structural modification that defines this compound. nih.govmdpi.com For instance, the absence of a specific proton signal or a significant shift in the chemical environment of adjacent protons could indicate a modification at that position.

Infrared (IR) Spectroscopy in this compound Characterization

Infrared (IR) Spectroscopy is a rapid and valuable analytical technique used to identify the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which serves as a molecular "fingerprint." This method is particularly useful in the characterization of pharmaceutical substances and their impurities. uantwerpen.be

The characterization of this compound using IR spectroscopy involves comparing its spectrum to that of pure Tadalafil. The Tadalafil molecule has several characteristic absorption bands corresponding to its functional groups:

Amide C=O stretching: Typically observed around 1675 cm⁻¹. nih.gov

Aromatic C=C stretching: Appears near 1646 cm⁻¹. nih.gov

C-N stretching: Found around 1435 cm⁻¹. nih.gov

Benzene ring vibrations: A characteristic band is often seen at 746 cm⁻¹. nih.gov

When analyzing this compound, any alteration to the core Tadalafil structure would result in a discernible change in the IR spectrum. For example, a modification of the amide group would cause a shift or disappearance of the 1675 cm⁻¹ band. The presence of new functional groups would introduce new, characteristic absorption peaks. Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are often employed as they require minimal to no sample preparation, making the analysis fast and efficient. uantwerpen.benih.gov

UV-Visible Spectrophotometry for this compound Analysis

UV-Visible spectrophotometry is a quantitative analytical technique used to measure the amount of a substance in a solution by determining how much light it absorbs. While not as structurally informative as NMR or IR, it is a simple, cost-effective, and robust method for quantification, making it suitable for routine quality control analysis. bepls.comsemanticscholar.org

The Tadalafil molecule contains chromophores—parts of the molecule that absorb UV or visible light—which give it a characteristic maximum absorbance (λmax) at approximately 284 nm in solvents like methanol. semanticscholar.orgajpaonline.com For the analysis of this compound, it is first necessary to determine its λmax. If the structural modification in the impurity does not significantly alter the chromophoric system, its λmax will likely be very close to that of Tadalafil.

This technique forms the basis for quantitative assays, where the absorbance of a solution of this compound is measured and compared to a calibration curve constructed from standard solutions of known concentrations. bepls.comresearchgate.net This allows for the determination of the impurity's concentration in a sample. The method's simplicity and speed make it valuable for applications such as dissolution studies and routine purity checks. bepls.com

Analytical Method Validation for this compound Determination

Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For determining the presence and quantity of this compound, method validation is a regulatory requirement to ensure the reliability and accuracy of the results. ijpar.comnih.gov The validation process is conducted according to guidelines from the International Council for Harmonisation (ICH). japsonline.com A validated method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, ensures that the impurity can be reliably quantified at specified levels in the drug substance or product. nih.govnih.gov

Specificity and Selectivity Studies for this compound

Specificity is a critical parameter in the validation of a method for impurity determination. It is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or matrix components. nih.govresearchgate.net

For this compound, specificity is typically demonstrated using a chromatographic method like HPLC. The study would involve analyzing a solution containing Tadalafil, this compound, and other known related substances. The method is considered specific if it can achieve baseline separation of the peak corresponding to this compound from all other peaks, ensuring that its quantification is not affected by interfering substances. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for the impurity is spectrally homogeneous and free from co-eluting components. japsonline.com

Linearity and Range Determination for this compound Quantification

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpar.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

To establish linearity for this compound quantification, a series of solutions containing the impurity at different concentrations are prepared and analyzed. The instrument response (e.g., peak area) is then plotted against the concentration. The relationship is typically evaluated by linear regression analysis, and a correlation coefficient (r²) greater than 0.99 is generally required to demonstrate linearity. ijpar.comnih.gov The range for an impurity method typically spans from the limit of quantification (LOQ) to at least 120% of the impurity's specification limit. japsonline.com

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.15,250
0.525,100
1.050,500
1.575,300
2.0101,200
Linear Regression Output
Slope 50,450
Intercept 150
Correlation Coefficient (r²) 0.9995

Accuracy and Precision Assessments of this compound Methods

Accuracy and precision are fundamental validation parameters that demonstrate the reliability of a quantitative method.

Accuracy is the measure of the closeness of the experimental value to the true value. japsonline.com It is typically assessed through recovery studies. A known amount of this compound standard is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.gov The samples are then analyzed, and the percentage of the impurity recovered is calculated. Acceptance criteria for recovery are usually within the range of 98% to 102%. ijpar.com

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time under the same operating conditions. ijpar.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ijpar.com

Precision is reported as the Relative Standard Deviation (%RSD) of the measurements, with an acceptance criterion typically of not more than 2.0%. ijpar.com

Table 2: Representative Accuracy and Precision Data for this compound

Validation ParameterLevelResultsAcceptance Criteria
Accuracy 80%99.5% Recovery98.0% - 102.0%
100%100.8% Recovery98.0% - 102.0%
120%101.2% Recovery98.0% - 102.0%
Precision
Repeatability (n=6) 100%0.85% RSD≤ 2.0%
Intermediate Precision (n=6) 100%1.15% RSD≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities, these limits must be low enough to ensure that even trace amounts can be accurately measured, typically at levels required by regulatory guidelines such as the International Council for Harmonisation (ICH). fda.gov

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining Tadalafil and its impurities. The LOD and LOQ are typically determined by the signal-to-noise ratio method (S/N), where LOD is often established at an S/N ratio of 3:1 and LOQ at 10:1, or by using the standard deviation of the response and the slope of the calibration curve. nih.govscispace.com

While specific LOD and LOQ values for "this compound" are not published, the values established for Tadalafil itself in various HPLC methods demonstrate the sensitivity achievable. These methods would be similarly sensitive to its impurities.

Examples of LOD and LOQ Values for Tadalafil Using HPLC
LODLOQMethodSource
80 ng/mL120 ng/mLHPLC scielo.br
0.009 µg/mL0.0272 µg/mLRP-HPLC japsonline.com
1.19 µg/mL3.61 µg/mLRP-HPLC nih.gov
0.05 µg/mL0.5 µg/mLRP-HPLC academicjournals.org

For an impurity, the quantitation limit should be at or below the reporting threshold set by regulatory bodies. fda.gov The methods developed for Tadalafil demonstrate sufficient sensitivity to quantify impurities at very low levels. nih.govscielo.brjapsonline.com

Robustness and Ruggedness Testing of this compound Methods

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods analyzing Tadalafil and its impurities, robustness is typically tested by varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%). researchgate.net

pH of the mobile phase buffer (e.g., ±0.2 units). researchgate.net

Composition of the mobile phase (e.g., ±2% organic content). researchgate.net

Detection wavelength (e.g., ±5 nm). researchgate.net

Column temperature.

The method is considered robust if the system suitability parameters, such as peak symmetry (tailing factor) and resolution between peaks, remain within acceptable limits. For instance, studies on Tadalafil methods show that the relative standard deviation (%RSD) of the results remains below 2% despite these variations, confirming robustness. academicjournals.orgresearchgate.net

Example of Robustness Testing Parameters for a Tadalafil HPLC Method
Parameter VariedVariationResult (%RSD)Source
Flow Rate-10% (0.7 mL/min)0.65 researchgate.net
+10% (0.9 mL/min)0.92
Wavelength-5 nm (255 nm)0.74
+5 nm (265 nm)0.56
Mobile Phase pH-0.2 (pH 6.8)0.04
+0.2 (pH 7.2)0.48
Organic Phase Composition-2%0.58
+2%0.80

Ruggedness (or intermediate precision) demonstrates the reproducibility of the analytical method under various conditions, such as using different analysts, instruments, or performing the analysis on different days. researchgate.net For Tadalafil impurity methods, ruggedness is confirmed by low %RSD values (typically less than 2%) in intra-day and inter-day precision studies, indicating that the method is reproducible and reliable for routine quality control. academicjournals.orgijpar.com

Development of Stability-Indicating Methods for this compound

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. ymerdigital.com The development of such a method is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life.

The standard approach involves subjecting the drug substance to forced degradation (stress testing) under various conditions as mandated by ICH guidelines. These conditions typically include:

Acid Hydrolysis: Exposure to acidic solutions (e.g., HCl). scielo.brymerdigital.com

Base Hydrolysis: Exposure to basic solutions (e.g., NaOH). Tadalafil has been shown to be particularly labile under alkaline conditions. scielo.brymerdigital.comresearchgate.net

Oxidative Degradation: Treatment with an oxidizing agent (e.g., H₂O₂). academicjournals.orgresearchgate.net

Thermal Degradation: Exposure to high temperatures. academicjournals.orgresearchgate.net

Photolytic Degradation: Exposure to UV or fluorescent light. researchgate.netnih.gov

Following exposure to these stress conditions, the samples are analyzed by the proposed method, typically RP-HPLC with UV or photodiode array (PDA) detection. scielo.bracademicjournals.org The method is deemed stability-indicating if it can separate the Tadalafil peak from all the peaks of the degradation products (impurities) formed. scielo.brresearchgate.net Peak purity analysis using a PDA detector is often employed to confirm that the Tadalafil peak is spectrally pure and free from any co-eluting impurities. scielo.bracademicjournals.org Studies show that Tadalafil undergoes significant degradation under basic conditions, while being relatively stable under thermal and photolytic stress. researchgate.netnih.gov The developed HPLC methods have proven effective in resolving Tadalafil from these stress-induced impurities, confirming their suitability for stability studies. scielo.brresearchgate.net

Isolation and Purification Strategies for Tadalafil Impurity 19 in Research Settings

Preparative Chromatography Techniques for Tadalafil (B1681874) Impurity 19

Preparative chromatography is a cornerstone for isolating specific compounds from complex mixtures. The fundamental principle involves separating components based on their differential distribution between a stationary phase and a mobile phase, with the objective of collecting, rather than simply detecting, the purified substance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of pharmaceutical compounds and their impurities. While analytical HPLC is used for identification and quantification, preparative HPLC is adapted to isolate larger quantities of a pure substance. The transition from analytical to preparative scale involves using columns with larger internal diameters, higher flow rates, and increased sample injection volumes.

For Tadalafil and its related substances, including its isomers, specific HPLC methods have been developed that can be adapted for preparative purposes. oup.com A chiral separation method, for example, successfully resolved Tadalafil from its three isomers using a Chiralpak AD column. oup.com Such a method is foundational for isolating a specific stereoisomer impurity. The key parameters of an adaptable analytical method are detailed below.

Table 1: HPLC Method Parameters for Separation of Tadalafil Isomers

ParameterConditionPurpose in Preparative Isolation
Stationary Phase (Column) Chiralpak ADProvides the chiral recognition necessary to separate stereoisomers. For preparative work, a column with the same chemistry but a larger diameter would be used.
Mobile Phase Hexane–isopropyl alcohol (1:1, v/v)The solvent system that carries the sample through the column. The ratio can be optimized to maximize the resolution between the target impurity and other components.
Detection UV at 220 nmAllows for monitoring of the column effluent to determine when the desired impurity is eluting, so the correct fraction can be collected.
Column Temperature 30°CControls the viscosity of the mobile phase and can influence the separation efficiency and retention times.

To execute preparative isolation, a concentrated solution of the crude mixture containing Tadalafil Impurity 19 would be injected onto the preparative HPLC system. The fraction corresponding to the retention time of the impurity is collected, and the solvent is subsequently removed, typically through evaporation, to yield the isolated compound.

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress or identifying the number of components in a mixture. umass.eduglobalresearchonline.net However, it can also be adapted for the purification of microgram to milligram quantities of material in a process known as preparative TLC. umass.edu

In preparative TLC, the sample is applied as a continuous band across the origin of a thicker-layered TLC plate. annamalaiuniversity.ac.in Following development in a chamber with an appropriate mobile phase, the separated bands of compounds are visualized, typically under UV light if they are fluorescent or contain a fluorescent indicator in the silica (B1680970) gel. umass.edusigmaaldrich.com The band corresponding to this compound is then physically scraped from the plate. The desired compound is recovered by eluting it from the adsorbent material (e.g., silica gel) with a strong solvent, followed by filtration and solvent evaporation.

Table 2: General Steps for Micro-Scale Isolation via Preparative TLC

StepActionDescription
1. Sample Application Apply the sample mixture as a narrow, continuous band near the bottom of a preparative TLC plate.This maximizes the amount of material that can be loaded onto the plate for separation.
2. Development Place the plate in a sealed chamber containing a pre-determined mobile phase.The mobile phase ascends the plate via capillary action, separating the components of the sample band based on their differing affinities for the stationary and mobile phases. umass.edu
3. Visualization Identify the separated bands.For colorless compounds, this is commonly achieved by observing the plate under UV light, which reveals the compounds as dark spots or bands on a fluorescent background. umass.edu
4. Scraping Carefully scrape the adsorbent containing the target compound from the plate.The band corresponding to the Rf value of this compound is physically removed from the glass or plastic backing.
5. Elution & Recovery Wash the collected adsorbent with a highly polar solvent (e.g., methanol (B129727) or ethyl acetate).The solvent dissolves the compound, separating it from the solid adsorbent. Subsequent filtration and evaporation of the solvent yield the purified impurity.

Advanced Separation Techniques for this compound

Beyond standard preparative HPLC, more advanced techniques can be employed for particularly challenging separations. These methods offer advantages in speed, efficiency, or selectivity.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is particularly well-suited for chiral separations, often providing faster and more efficient purification than traditional HPLC with reduced consumption of organic solvents. This technique could be highly effective for isolating chiral impurities related to Tadalafil.

Multi-Dimensional Chromatography: In cases of extremely complex mixtures where co-elution occurs, two-dimensional chromatography can be implemented. In this approach, a fraction collected from a primary separation (the first dimension) is re-injected onto a second column with different selectivity (the second dimension). This powerful technique significantly enhances peak capacity and resolving power, enabling the isolation of impurities that are inseparable by a single chromatographic method.

Considerations for Purity Assessment of Isolated this compound

Once this compound has been isolated, its purity must be rigorously assessed to confirm its identity and suitability as a reference standard. A single analytical technique is insufficient; rather, a combination of orthogonal methods is required to provide a comprehensive purity profile.

Chromatographic Purity: The most common method for purity assessment is re-analyzing the isolated fraction by HPLC, preferably using a different column or mobile phase than was used for the purification. The purity is often expressed as a percentage based on the relative peak area of the main component compared to the total area of all observed peaks. A purity level of 98% by HPLC is a common specification for such standards. allmpus.com

Spectroscopic Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight of the isolated impurity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for elucidating the chemical structure and confirming that it matches that of this compound.

Residual Solvent Analysis: Gas Chromatography (GC) is often used to detect and quantify any residual solvents that may remain from the purification process.

Table 3: Orthogonal Methods for Purity Assessment

TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC) Assess chromatographic purity.Provides a percentage purity value based on peak area and detects the presence of any other impurities.
Mass Spectrometry (MS) Confirm molecular identity.Determines the molecular weight of the isolated compound.
Nuclear Magnetic Resonance (NMR) Confirm chemical structure.Elucidates the precise atomic structure and connectivity of the molecule.
Gas Chromatography (GC) Quantify residual solvents.Ensures that solvents used during isolation are removed to an acceptable level.

Regulatory Science and Compliance in the Context of Tadalafil Impurity 19 Research

International Conference on Harmonisation (ICH) Guidelines and Impurity 19

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are globally recognized. These guidelines ensure that drug substances and products meet high-quality standards. Several of these guidelines are directly applicable to the management of Tadalafil (B1681874) Impurity 19.

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, which are also known as active pharmaceutical ingredients (APIs). europa.eu This guidance is critical for managing impurities that may arise during the manufacturing process and/or storage of the Tadalafil API. ich.orgikev.org Organic impurities can include starting materials, by-products, intermediates, and degradation products. ich.org

The guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. ich.org Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.orgslideshare.net For Tadalafil, if Impurity 19 is present in the drug substance above the identification threshold, its structure must be characterized, and if it exceeds the qualification threshold, its safety must be evaluated. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org

Complementary to ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities found in new drug products (the final dosage form). ich.orgeuropa.eu This guideline specifically addresses degradation products that can form during the manufacturing of the drug product or during its shelf life due to interaction with excipients or exposure to environmental factors like light, heat, or humidity. ich.org

Since Tadalafil Impurity 19 (also known as Tadalafil EP Impurity H) is recognized as an oxidative degradation product, this guideline is highly relevant. google.com Stability studies conducted on the Tadalafil drug product must monitor for the presence and quantity of Impurity 19. ich.org The thresholds for reporting, identification, and qualification are similar to those in Q3A but apply to the drug product. ich.orgfda.gov Any degradation product observed at a level greater than the identification threshold during stability studies must be identified. ich.org

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.1%0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.15%0.15%

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2). ich.org

The ICH M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eueuropa.eu These impurities have the potential to directly cause DNA damage, leading to mutations and potentially cancer. Therefore, they are controlled at much lower levels than non-mutagenic impurities.

The relevance of ICH M7 to this compound research lies in the requirement to assess its mutagenic potential. This assessment typically begins with a computational toxicology analysis, using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies to predict mutagenic potential based on the chemical structure of the impurity. fda.gov

Based on the outcome of the (Q)SAR assessment and any available experimental data, an impurity is classified into one of five classes. ich.org If this compound were predicted to be mutagenic (Class 3), further testing, such as a bacterial reverse mutation (Ames) assay, would be required to confirm the finding. fda.gov If the Ames test is positive, the impurity is treated as a mutagen (Class 2) and must be controlled at or below a compound-specific acceptable intake or a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. researchgate.net If the Ames test is negative, the impurity is considered non-mutagenic (Class 5) and is controlled according to ICH Q3A/B guidelines. fda.gov

Table 3: ICH M7 Classification of Mutagenic Impurities
ClassDescriptionAction
Class 1Known mutagenic carcinogens.Control at or below compound-specific acceptable limit.
Class 2Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3Alerting structure, unrelated to the API; no mutagenicity data.Conduct bacterial mutagenicity (Ames) assay. Control based on outcome.
Class 4Alerting structure, shared with the API or related compounds that tested negative.Treat as a non-mutagenic impurity.
Class 5No structural alert, or alerting structure with sufficient data to demonstrate lack of mutagenicity.Treat as a non-mutagenic impurity.

Data sourced from ICH Harmonised Tripartite Guideline M7(R1). europa.euich.org

Future Research Trajectories for Tadalafil Impurity 19

Development of Novel Analytical Technologies for Trace-Level Detection

The accurate detection and quantification of impurities at trace levels are paramount in pharmaceutical quality control. Future research should focus on developing highly sensitive and specific analytical methods for Tadalafil (B1681874) Impurity 19. While specific methods for this impurity are not extensively documented, the application of advanced analytical technologies holds significant promise.

Current state-of-the-art techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govpharmatimesofficial.compharmaguru.co These methods offer high resolution and sensitivity, making them suitable for detecting and quantifying impurities at very low concentrations.

Future research could explore the development of novel stationary phases in HPLC and UPLC to enhance the separation of Tadalafil Impurity 19 from the API and other related substances. Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can provide more accurate mass measurements, aiding in the definitive identification of trace-level impurities. nih.gov The development of specific and sensitive methods is particularly critical if an impurity is found to be potentially genotoxic, as regulatory guidelines require control at much lower levels. aquigenbio.com

Table 1: Advanced Analytical Technologies for Impurity Detection

Technology Principle Application in Impurity Profiling
UPLC-MS/MS Combines the high separation power of UPLC with the sensitive and selective detection of tandem mass spectrometry. Enables rapid and sensitive quantification of trace-level impurities in complex matrices.
HRMS Provides highly accurate mass measurements, facilitating the identification of unknown impurities. Useful for structural elucidation of novel degradation products or process-related impurities.
GC-MS with Headspace Suitable for the analysis of volatile and semi-volatile impurities. Can be employed for the detection of residual solvents or volatile degradation products.

| Capillary Electrophoresis (CE) | Separates components based on their electrophoretic mobility. | Offers an alternative separation mechanism to chromatography, which can be beneficial for challenging separations. |

In Silico Approaches for Predicting Impurity 19 Formation and Behavior

Computational, or in silico, tools are increasingly being used in the pharmaceutical industry to predict the formation of impurities and to assess their potential toxicity. researchgate.net These approaches can significantly reduce the time and resources required for experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are a key in silico tool. wikipedia.org These models correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. For this compound, QSAR models could be developed to predict its potential for genotoxicity based on its chemical structure. nih.gov The ICH M7 guideline specifically allows for the use of two complementary QSAR models (one expert rule-based and one statistical-based) to assess the mutagenic potential of impurities. fao.orgadebiotech.org

Furthermore, computational models can be used to simulate the degradation pathways of Tadalafil under various stress conditions (e.g., heat, light, humidity, and pH). nih.govresearchgate.net This can help in predicting the likelihood of this compound formation during the manufacturing process and upon storage. Understanding these degradation pathways is essential for developing effective control strategies. wiley.com Software that predicts degradation pathways can provide valuable insights into the potential formation of various impurities, including Impurity 19. researchgate.net

Table 2: In Silico Tools in Impurity Profiling

In Silico Approach Description Application for this compound
QSAR Modeling Predicts the biological activity or properties of a chemical based on its structure. Assessment of the potential genotoxicity of Impurity 19.
Degradation Pathway Prediction Software that simulates the chemical degradation of a drug substance under various conditions. Predicting the formation of Impurity 19 during synthesis and storage.

| Expert Systems | Knowledge-based software that uses predefined structural alerts to identify potentially toxic functional groups. | Screening the structure of Impurity 19 for any structural alerts for toxicity. |

Advanced Strategies for Impurity Control and Reduction in Tadalafil Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the final product meets the required quality standards. Advanced strategies for impurity control in the synthesis of Tadalafil should be a key area of future research.

The principles of Quality by Design (QbD) can be applied to the Tadalafil manufacturing process. pharmatimesofficial.com QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. By identifying the critical process parameters (CPPs) that impact the formation of this compound, robust control strategies can be implemented to minimize its levels in the final API. registech.com

Process Analytical Technology (PAT) is another advanced strategy that can be employed. pharmatimesofficial.com PAT involves the use of in-line or on-line analytical tools to monitor and control the manufacturing process in real-time. This allows for immediate adjustments to be made if the level of Impurity 19 starts to increase, ensuring consistent product quality.

Furthermore, research into novel purification techniques can lead to more efficient removal of Impurity 19. Techniques such as preparative chromatography, crystallization with optimized solvents, and the use of specialized scavenger resins could be explored to reduce the level of this impurity in the final product. pharmatimesofficial.com

Global Harmonization of Impurity Standards in Academic and Regulatory Research

The global nature of the pharmaceutical industry necessitates the harmonization of regulatory standards for impurities to ensure consistent quality and safety of medicines worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) plays a pivotal role in this endeavor. ich.orgifpma.org

ICH guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities. ich.orgfda.govfda.gov These guidelines are adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA). innayatcro.comgmp-compliance.orgeuropa.eu

Future research should focus on promoting the global adoption and implementation of these harmonized standards, not only within the pharmaceutical industry but also in academic research. This will facilitate a more uniform approach to impurity profiling and control. As analytical techniques become more sensitive, there is a continuous need to review and update these guidelines to reflect the current state of scientific knowledge and technological capabilities. aquigenbio.comdeloitte.com The ongoing dialogue between industry, academia, and regulatory bodies is essential for the evolution of these global standards. deloitte.com

Table 3: Key Regulatory Guidelines for Impurities

Guideline Issuing Body Scope
ICH Q3A(R2) ICH Impurities in New Drug Substances
ICH Q3B(R2) ICH Impurities in New Drug Products
ICH M7(R1) ICH Assessment and Control of DNA Reactive (Mutagenic) Impurities
FDA Guidance for Industry FDA (U.S.) Aligns with ICH guidelines for impurity control.

| EMA Scientific Guidelines | EMA (Europe) | Provides guidance on the quality of medicines, including impurity limits. |

Table of Compounds

Compound Name
Tadalafil
This compound
(S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Q & A

Basic: What validated analytical methods are recommended for identifying and quantifying Tadalafil Impurity 19 in drug substances?

Methodological Answer:
this compound (C₂₃H₂₁N₃O₄, MW 403.44) is typically analyzed using ultra-performance liquid chromatography coupled with quadrupole-linear ion trap mass spectrometry (UPLC-q/LIT-MS). Key parameters include:

  • Column : ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) .
  • Mobile Phase : 0.02 mol·L⁻¹ ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B) in gradient elution .
  • Detection : ESI positive ion mode with MRM transitions (e.g., m/z 427.1→135.0 for related impurities) .
  • Validation : Parameters include specificity, linearity (0.10–80 ng·mL⁻¹), LOD (25 pg·mL⁻¹), and precision (RSD <10%) .

For routine analysis, HPLC-PDA or LC-MS/MS are alternatives, but UPLC-MS offers superior sensitivity for trace-level impurities .

Advanced: How can researchers resolve contradictions in reported impurity levels of this compound across studies?

Methodological Answer:
Discrepancies often arise from methodological variability. To address this:

Compare Validation Protocols : Ensure studies adhere to ICH Q3A guidelines for impurity thresholds (e.g., reporting levels ≥0.1%) and validation criteria (accuracy 90–110%, RSD <10%) .

Evaluate Sample Preparation : Differences in extraction efficiency (e.g., solvent polarity, sonication time) can alter recovery rates .

Cross-Lab Harmonization : Use reference standards (e.g., USP or Ph. Eur.) and inter-laboratory studies to calibrate instruments .

Assess Degradation Pathways : Impurity levels may vary under stress conditions (heat, light); replicate studies using ICH Q1A stability protocols .

Basic: What regulatory requirements govern the reporting of this compound in drug submissions?

Methodological Answer:
Per FDA and ICH guidelines:

  • Identification : Report impurities ≥0.1% of the API, including structural confirmation via NMR or HRMS .
  • Quantification : Use validated methods with LOQ ≤0.05% .
  • Documentation : Include chromatograms, validation reports, and batch-specific data (e.g., TDLF01 and TDLF02 batches with Impurity 19 <LOD) .
  • Pharmacopeial Standards : Follow AOAC SMPR 2014.011 for phosphodiesterase inhibitor impurities .

Advanced: What strategies enhance the detection of this compound in complex matrices (e.g., polymorphic APIs or excipient-rich formulations)?

Methodological Answer:

Hyphenated Techniques : LC-MS/MS with MRM improves selectivity in co-eluting peaks .

Sample Cleanup : Solid-phase extraction (SPE) using C18 cartridges reduces matrix interference .

Column Optimization : Use HILIC or mixed-mode columns for polar impurities .

High-Resolution MS : HRMS (e.g., Q-TOF) differentiates isobaric impurities via exact mass (<5 ppm error) .

Basic: How is this compound structurally distinguished from isomers or process-related analogs?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., spiro-urethane vs. piperidone moieties) .

MS/MS Fragmentation : Compare fragment ions (e.g., m/z 135.0 for Impurity 19 vs. m/z 154.0 for EP Impurity G) .

Chromatographic Behavior : Retention time shifts under different pH gradients indicate structural variations .

Advanced: What synthetic pathways or degradation mechanisms lead to this compound formation?

Methodological Answer:
Impurity 19 arises from:

Synthetic Byproducts : Incomplete esterification during API synthesis .

Oxidative Degradation : Exposure to peroxides in excipients generates hydroxylated derivatives .

Isomerization : pH-mediated epimerization of chiral centers in the API core .
Mitigation : Optimize reaction conditions (e.g., inert atmosphere, low-temperature catalysis) and use stabilizers like ascorbic acid .

Basic: What are the stability-indicating parameters for this compound under ICH stress conditions?

Methodological Answer:
Conduct forced degradation studies:

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours .
  • Oxidative Stress : 3% H₂O₂ at 25°C for 48 hours .
  • Photolysis : 1.2 million lux-hours UV exposure .
    Monitor impurity formation via UPLC-MS and ensure resolution from degradation products (e.g., quinoline derivatives) .

Advanced: How can impurity profiling techniques (e.g., 2D DOSY NMR) elucidate this compound’s origin in counterfeit drug analysis?

Methodological Answer:

2D DOSY NMR : Differentiates impurities based on diffusion coefficients, identifying synthetic route-specific byproducts (e.g., unreacted intermediates) .

Isotopic Labeling : ¹³C-labeled precursors trace impurity formation pathways .

Chemometric Analysis : PCA of MS/MS datasets clusters impurities by origin (counterfeit vs. legitimate APIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.